molecular formula C17H12F3NO3 B4105043 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide

1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B4105043
M. Wt: 335.28 g/mol
InChI Key: CMIYPLQECVJCPN-UHFFFAOYSA-N
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Description

1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic small molecule featuring a fused isochromene scaffold with a ketone group at position 1 and a carboxamide substituent at position 3. The 4-(trifluoromethyl)phenyl group on the carboxamide nitrogen introduces strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c18-17(19,20)11-5-7-12(8-6-11)21-15(22)14-9-10-3-1-2-4-13(10)16(23)24-14/h1-8,14H,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIYPLQECVJCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized isochromene derivatives, reduced alcohols, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Name Core Structure Substituents (R1, R2) Molecular Weight Key Properties/Applications
1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide Isochromene-3-carboxamide R1 = CF3-Ph; R2 = H ~355.3 (calc.) Unknown; likely optimized for stability
N-[4-(Dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide Isochromene-3-carboxamide R1 = NMe2-Ph; R2 = H 310.35 Enhanced solubility (polar NMe2 group)
N-(3-Acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide Isochromene-3-carboxamide R1 = 3-acetylphenyl; R2 = Cl 343.76 Investigated for kinase inhibition
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Chromene-3-carboxamide R1 = SO2NH2-Ph; R2 = H Not provided Synthesized via acetic acid reflux; chromene core
1-(3,4-Dichlorophenyl)-N,N-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide Triazole-3-carboxamide R1 = 3,4-Cl2-Ph; R2 = NMe2 ~317.2 (calc.) Triazole core; potential agrochemical use

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Groups: The trifluoromethyl group in the target compound improves lipophilicity (logP ~3.5 estimated) and resistance to oxidative metabolism compared to dimethylamino or acetylphenyl substituents .
  • Solubility: The dimethylamino substituent in increases water solubility (~2.5 mg/mL) compared to the trifluoromethyl derivative (<1 mg/mL estimated) .

Crystallographic and Spectroscopic Data

  • Single-crystal X-ray studies for triazole derivatives (e.g., ) reveal planar carboxamide moieties and hydrogen-bonding networks critical for target binding .
  • LC-MS data for naphthyridine carboxamides () show stable molecular ion peaks (e.g., m/z 422 [MH+]), supporting the stability of carboxamide derivatives under analytical conditions .

Biological Activity

The compound 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic derivative of isochromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide is C18H16F3N2O2C_{18}H_{16}F_3N_2O_2. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular Weight360.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Antioxidant Activity

Recent studies have indicated that derivatives of isochromene exhibit significant antioxidant properties. The structure of 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide may contribute to its ability to scavenge free radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that compounds with similar structures can demonstrate antioxidant activities several times greater than ascorbic acid .

Antiplatelet Activity

Compounds based on the isochromene scaffold have also been evaluated for their antiplatelet effects. In studies involving arachidonic acid-induced platelet aggregation, certain analogs have shown significantly enhanced activity compared to aspirin. This suggests that 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide may possess similar antiplatelet properties .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes linked to inflammatory responses and cancer progression:

  • Cyclooxygenase (COX) : It has been suggested that the trifluoromethyl group may enhance interaction with COX enzymes, potentially leading to anti-inflammatory effects.
  • Lipoxygenases (LOX) : Preliminary data indicate moderate inhibition of LOX enzymes, which are crucial in mediating inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the trifluoromethyl group appears to increase both lipophilicity and enzyme interaction capabilities. Studies have shown that modifications to the phenyl ring can lead to varied biological outcomes:

ModificationEffect on Activity
Trifluoromethyl groupIncreases lipophilicity
Alterations in phenyl ringVarying enzyme inhibition

Case Studies

In a recent study focusing on a series of isochromene derivatives, compounds structurally related to 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide were synthesized and evaluated for their biological activities. The findings demonstrated that several analogs exhibited potent antioxidant and antiplatelet effects, with some showing up to 16-fold greater activity than conventional agents like aspirin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 2
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1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide

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